molecular formula C16H24N4O4S B2777777 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034357-96-3

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2777777
CAS No.: 2034357-96-3
M. Wt: 368.45
InChI Key: SEKPLECGDFILKO-UHFFFAOYSA-N
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Description

  • Reactants: Piperidine derivative and methanesulfonyl chloride.

  • Conditions: Basic conditions, typically using a base like triethylamine.

  • Outcome: Formation of a sulfonylated piperidine.

  • Step 3: Attachment of Pyrimidinone Moiety

    • Reactants: Sulfonylated piperidine and a suitable pyrimidine derivative.

    • Conditions: Can vary, often involving transition metal catalysis.

    • Outcome: Formation of the final compound.

  • Industrial Production Methods

    Industrial synthesis would likely employ similar routes but scaled to larger quantities, with optimizations for yield, purity, and cost-effectiveness. Reactor design and continuous flow processes might be used to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound typically begins with the preparation of the piperidine ring followed by the introduction of the sulfonyl group and finally the pyrimidinone moiety. Common synthetic routes involve:

    • Step 1: Formation of Piperidine Ring

      • Reactants: An appropriate amine and a cyclic ketone.

      • Conditions: Acidic or basic catalysts, moderate temperature.

      • Outcome: Formation of the piperidine structure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: Can undergo oxidation reactions, especially at the piperidine ring.

    • Reduction: Possible at the pyrimidinone moiety.

    • Substitution: Can undergo nucleophilic substitution, particularly involving the sulfonyl group.

    Common Reagents and Conditions

    • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    • Reduction: Hydrogenation with palladium on carbon (Pd/C) or other hydrogen donors.

    • Substitution: Strong nucleophiles like alkoxides or amines under suitable conditions.

    Major Products

    The products formed depend on the reaction type

    Scientific Research Applications

    This compound has found use in various domains:

    • Chemistry: As a reagent or intermediate in organic synthesis.

    • Biology: For studying biological pathways due to its potential bioactivity.

    • Medicine: Investigated for its pharmacological properties.

    • Industry: Used in the development of specialty chemicals and pharmaceuticals.

    Mechanism of Action

    The biological activity of this compound is often attributed to its ability to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The precise mechanism can involve multiple pathways, depending on the biological context.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-3-carboxamide

    • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-5-carboxamide

    Highlighting Uniqueness

    The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide lies in the specific position of the carboxamide group on the piperidine ring, which influences its chemical reactivity and biological activity compared to its analogs.

    There you have it—a detailed look at this fascinating compound. What do you think?

    Properties

    IUPAC Name

    N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24N4O4S/c1-25(23,24)20-7-4-13(5-8-20)16(22)17-6-9-19-11-18-14(10-15(19)21)12-2-3-12/h10-13H,2-9H2,1H3,(H,17,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SEKPLECGDFILKO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24N4O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    368.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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